molecular formula C46H75NaO14 B1260055 4'-O-Demethyldianemycin CAS No. 80118-77-0

4'-O-Demethyldianemycin

Cat. No.: B1260055
CAS No.: 80118-77-0
M. Wt: 875.1 g/mol
InChI Key: POEFPAGCCFSWBQ-XBIOXLLRSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

from Streptomyces hygroscopicus;  structure given in first source

Properties

CAS No.

80118-77-0

Molecular Formula

C46H75NaO14

Molecular Weight

875.1 g/mol

IUPAC Name

sodium (E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate

InChI

InChI=1S/C46H76O14.Na/c1-11-12-32(39(50)25(2)17-27(4)41(51)52)21-42(9)24-54-44(22-36(42)49)16-15-43(10,60-44)37-20-34(56-38-14-13-33(48)31(8)55-38)30(7)46(58-37)29(6)19-35(57-46)40-26(3)18-28(5)45(53,23-47)59-40;/h12,25-31,33-38,40,47-49,53H,11,13-24H2,1-10H3,(H,51,52);/q;+1/p-1/b32-12+;/t25?,26-,27?,28+,29+,30+,31+,33-,34-,35+,36-,37+,38+,40?,42-,43-,44?,45-,46?;/m0./s1

InChI Key

POEFPAGCCFSWBQ-XBIOXLLRSA-M

Isomeric SMILES

CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6CC[C@@H]([C@H](O6)C)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+]

Synonyms

4'-O-demethyldianemycin
TM-531B

Origin of Product

United States

Foundational & Exploratory

Biological Activity Spectrum of 4'-O-Demethyldianemycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Demethyldianemycin, also known as TM-531B, is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus TM-531. As an ionophore, its primary mechanism of action involves the disruption of ion gradients across cellular membranes, leading to a range of biological effects. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties. While its activity against Gram-positive bacteria is documented, information regarding its specific antiviral and cytotoxic effects is less prevalent in current literature. This guide consolidates the available quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Antimicrobial Activity

This compound has demonstrated selective and potent activity against a range of Gram-positive bacteria. It is notably ineffective against Gram-negative bacteria and yeasts.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (TM-531B) against Various Bacteria
Test OrganismMIC (µg/mL)
Staphylococcus aureus 209-P0.78
Staphylococcus aureus Smith0.78
Staphylococcus epidermidis0.39
Sarcina lutea PCI 10010.2
Micrococcus flavus0.1
Bacillus subtilis PCI 2190.39
Bacillus cereus0.39
Corynebacterium paurometabolum0.1
Mycobacterium smegmatis ATCC 6070.78
Data sourced from Patent EP0048585A1[1]

Antiviral and Cytotoxic Activities

While specific quantitative data on the antiviral and cytotoxic activities of this compound are not extensively available in the reviewed literature, the broader class of polyether ionophore antibiotics has been investigated for these properties.

Antiviral Potential of Polyether Ionophores: Polyether ionophores have shown promise as broad-spectrum antiviral agents.[2] Their mechanism is often linked to the disruption of intracellular ion concentrations and pH, which can interfere with viral entry, replication, and egress.[3] For instance, some ionophores have demonstrated inhibitory effects against viruses such as HIV, influenza, and coronaviruses.[2] However, without specific studies on this compound, its antiviral spectrum and potency remain to be elucidated.

Cytotoxicity of Polyether Ionophores: The ionophoric nature of these compounds can also lead to cytotoxicity, particularly at higher concentrations. This has spurred research into their potential as anticancer agents.[2][4] Salinomycin, a related polyether ionophore, has been shown to selectively target cancer stem cells.[1][2] The cytotoxic effects are generally attributed to the induction of apoptosis and the disruption of cellular homeostasis due to altered ion transport.[4] Further investigation is required to determine the specific cytotoxic profile and therapeutic index of this compound against various cell lines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent like this compound, based on the agar dilution method described in the source material.[1]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound (TM-531B) stock solution

  • Heart Infusion Agar

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • Sterile saline or broth for inoculum preparation

  • Incubator

Procedure:

  • Media Preparation: Prepare Heart Infusion Agar according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Antibiotic Dilution Series: Prepare a series of twofold dilutions of the this compound stock solution in a suitable solvent.

  • Agar Plate Preparation: Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations. Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation: Grow the test bacteria in a suitable broth medium to achieve a logarithmic growth phase. Dilute the bacterial culture in sterile saline or broth to achieve a final inoculum concentration of approximately 10⁶ Colony Forming Units (CFU)/mL.

  • Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test organism (typically 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Cool Heart Infusion Agar mix_plate Mix Antibiotic Dilutions with Agar & Pour Plates prep_media->mix_plate prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->mix_plate prep_inoculum Prepare Bacterial Inoculum (10^6 CFU/mL) inoculate Spot-Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate mix_plate->inoculate incubate Incubate Plates (e.g., 37°C, 18-24h) inoculate->incubate read_results Read & Record MIC (Lowest Concentration with No Growth) incubate->read_results

Workflow for MIC Determination

Mechanism of Action and Signaling Pathways

As a polyether ionophore, this compound functions by transporting cations across biological membranes, thereby disrupting the electrochemical gradients that are essential for numerous cellular processes. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death or inhibition of growth.

The primary mechanism involves the formation of a lipid-soluble complex with a cation (e.g., K⁺, Na⁺, H⁺) on one side of a membrane, diffusion of this complex across the lipid bilayer, and release of the cation on the other side. This process dissipates the ion gradients necessary for ATP synthesis, nutrient transport, and maintenance of cellular pH.

While the specific signaling pathways affected by this compound have not been detailed in the available literature, the disruption of ion homeostasis is known to impact various signaling cascades. For example, alterations in intracellular Ca²⁺ levels can affect numerous signaling pathways involved in proliferation, apoptosis, and other cellular functions. Furthermore, some ionophores have been shown to interfere with the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Ionophore_Mechanism_of_Action cluster_membrane Cellular Membrane cluster_effects Downstream Cellular Effects Extracellular Space Extracellular Space Intracellular Space Intracellular Space ionophore This compound (Ionophore) complex Ionophore-Cation Complex ionophore->complex Binds Cation cation_out Cation (e.g., K+) cation_out->complex cation_in Cation complex->cation_in Transports Across Membrane ion_gradient Disruption of Ion Gradient membrane_potential Altered Membrane Potential ion_gradient->membrane_potential atp_synthesis Inhibition of ATP Synthesis ion_gradient->atp_synthesis ph_homeostasis Loss of pH Homeostasis ion_gradient->ph_homeostasis cell_death Cell Death / Growth Inhibition membrane_potential->cell_death atp_synthesis->cell_death ph_homeostasis->cell_death

General Mechanism of Ionophoric Action

Conclusion

This compound is a polyether ionophore with demonstrated antibacterial activity, particularly against Gram-positive organisms. Its mode of action, characteristic of its chemical class, involves the disruption of essential ion gradients across cellular membranes. While this mechanism suggests potential for broader biological activities, including antiviral and cytotoxic effects, further research is necessary to quantify these activities and to elucidate the specific signaling pathways that are modulated by this compound. The data and protocols presented herein provide a foundation for future investigations into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a metabolite of the polyether ionophore antibiotic, dianemycin. Ionophore antibiotics are widely used in veterinary medicine for their coccidiostatic and growth-promoting properties. The analysis of these compounds and their metabolites in biological and environmental samples is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.

This document provides detailed application notes and protocols for the analytical determination of this compound. As specific validated methods for this particular metabolite are not widely published, the following protocols have been adapted from established and validated methods for dianemycin and other structurally related polyether ionophores.[1][2][3][4][5] These methods are based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of analytes in complex matrices.[1][6][7][8]

It is imperative that these methods are validated in your laboratory for the specific matrix of interest to ensure accuracy and precision.

Analytical Methods Overview

The primary recommended method for the quantification of this compound is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . This technique offers high selectivity and sensitivity, which is essential for detecting trace levels of the analyte in complex biological samples.

An alternative, less sensitive method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) . This method may be suitable for the analysis of bulk materials or formulations where the concentration of the analyte is expected to be high.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of polyether ionophores using LC-MS/MS. These values are provided as a general guideline and may vary depending on the specific instrumentation, matrix, and validation protocol.

Table 1: Typical LC-MS/MS Method Performance for Polyether Ionophores in Biological Matrices

ParameterTypical Value Range
Limit of Detection (LOD)0.01 - 1.0 µg/kg
Limit of Quantification (LOQ)0.05 - 5.0 µg/kg
Linearity (R²)> 0.99
Recovery70 - 120%
Precision (RSD%)< 15%

Data adapted from methods for monensin, salinomycin, narasin, and lasalocid.[3][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples (e.g., Plasma, Tissue) by LC-MS/MS

This protocol describes the extraction and analysis of this compound from biological matrices.

1. Sample Preparation and Extraction

  • For Plasma/Serum:

    • To 1 mL of plasma/serum, add an appropriate internal standard (e.g., a structurally similar ionophore not present in the sample).

    • Add 3 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • For Tissue (e.g., Liver, Muscle):

    • Homogenize 1 g of tissue with 5 mL of acetonitrile-water (90:10, v/v).[4]

    • Add an internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with another 5 mL of acetonitrile-water (90:10, v/v).

    • Combine the supernatants and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Proceed to Solid-Phase Extraction (SPE) for cleanup if necessary.

2. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of water-methanol (90:10, v/v) to remove polar impurities.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

3. HPLC-MS/MS Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM):

    • The specific precursor and product ions for this compound and the internal standard will need to be determined by direct infusion of the analytical standards. Polyether ionophores typically form sodium or ammonium adducts.[6][7]

4. Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards. The concentration of this compound in the samples is then determined from this curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue) Homogenize Homogenization (for tissue) Extract Solvent Extraction (Acetonitrile) Sample->Extract Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute SPE Solid-Phase Extraction (SPE) Reconstitute->SPE If necessary HPLC HPLC Separation Reconstitute->HPLC Direct Injection SPE->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General workflow for the analysis of this compound.

LCMS_Logic cluster_hplc HPLC System cluster_ms Mass Spectrometer Injector Autosampler Injects Sample Pump Pump Mobile Phase Delivery Injector->Pump Column C18 Column Analyte Separation Pump->Column IonSource ESI Source Ionization Column->IonSource Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Product Ions Detector Detector Ion Detection Q3->Detector Specific Product Ion Data Data System Detector->Data Signal

Caption: Logical diagram of the HPLC-MS/MS system.

References

Application Notes and Protocols for the Analysis of 4'-O-Demethyldianemycin by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Demethyldianemycin is a polyether antibiotic belonging to the ionophore class, produced by certain strains of Streptomyces hygroscopicus.[] Like other polyether antibiotics, it exhibits activity against Gram-positive bacteria and coccidia. Its complex structure, characterized by multiple ether linkages and chiral centers, necessitates robust and specific analytical methods for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties

PropertyValueSource
Molecular FormulaC46H75NaO14[]
Molecular Weight875.06 g/mol []
AppearanceCrystalline solid[2]
Canonical SMILESCCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+][]
InChI KeyPOEFPAGCCFSWBQ-XBIOXLLRSA-M[]

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., animal tissue, fermentation broth).

Workflow for Sample Preparation

Sample Preparation Workflow Sample 1. Homogenize Sample Extraction 2. Liquid-Liquid Extraction (e.g., with Acetonitrile) Sample->Extraction Centrifugation 3. Centrifuge to Separate Phases Extraction->Centrifugation Evaporation 4. Evaporate Supernatant Centrifugation->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 6. HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: A general workflow for the extraction of this compound from biological samples.

Protocol:

  • Homogenization: Weigh 1-5 g of the sample and homogenize it with an equal volume of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for the intended chromatographic analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Method with Post-Column Derivatization and UV Detection

This method is suitable for the quantification of this compound when mass spectrometric detection is not available. Polyether antibiotics lack a strong chromophore, necessitating post-column derivatization for sensitive UV detection.

HPLC System Configuration

HPLC with Post-Column Derivatization HPLC HPLC Pump Mobile Phase Autosampler Sample Injection HPLC Column Analyte Separation PCR Post-Column Reagent Pump Derivatization Reagent Reaction Coil Derivatization Reaction HPLC->PCR Detector UV-Vis Detector Detection PCR->Detector Data Data System Chromatogram Detector->Data

Caption: Schematic of an HPLC system with post-column derivatization for polyether antibiotic analysis.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Post-Column Reagent Vanillin in acidic methanol
Detection Wavelength 520 nm

Data Presentation (Illustrative):

ParameterValue
Retention Time ~ 7.5 min
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
LC-MS/MS Method

LC-MS/MS offers superior sensitivity and specificity for the analysis of this compound. Polyether antibiotics readily form sodium adducts ([M+Na]+), which are used as precursor ions for tandem mass spectrometry.

LC-MS/MS Analysis Workflow

LC-MS/MS Analysis Workflow LC 1. Chromatographic Separation (Reverse Phase) ESI 2. Electrospray Ionization (Positive Mode) LC->ESI Precursor 3. Precursor Ion Selection ([M+Na]+) ESI->Precursor CID 4. Collision-Induced Dissociation Precursor->CID Product 5. Product Ion Detection (MRM) CID->Product Quant 6. Quantification Product->Quant

References

Application Notes and Protocols for 4'-O-Demethyldianemycin in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the application, efficacy, or protocols for 4'-O-Demethyldianemycin in veterinary medicine. The following information is based on the known properties and applications of its parent compound, dianemycin (also known as nanchangmycin), and the broader class of polyether ionophore antibiotics, which are widely used in veterinary medicine. All data and protocols should be considered as representative for this class of compounds and would require specific validation for this compound.

Introduction to Dianemycin and Polyether Ionophores

Dianemycin is a polyether ionophore antibiotic produced by Streptomyces species.[1] Ionophores are lipid-soluble molecules that can transport ions across cell membranes, disrupting the transmembrane ion concentration gradients essential for the survival of various microorganisms.[2] This mode of action confers them with antibacterial and antiparasitic properties. In veterinary medicine, polyether ionophores are primarily utilized for the prevention and control of coccidiosis in poultry and as growth promoters in ruminants. Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant intestinal disease in poultry, leading to substantial economic losses.[3]

The chemical modification of natural compounds, such as demethylation, is a common strategy in drug development to potentially alter activity, selectivity, or pharmacokinetic properties. The "4'-O-Demethyl" prefix suggests a specific modification of the dianemycin structure. However, the biological impact of this modification in a veterinary context is not documented in the available literature. Therefore, the subsequent sections will focus on the established applications and methodologies for the parent compound class.

Mechanism of Action of Polyether Ionophores

Polyether ionophores like dianemycin function by forming a lipid-soluble complex with metal cations (primarily monovalent cations like K+ and Na+) and transporting them across the lipid bilayer of cell membranes. This disrupts the delicate electrochemical gradients that are vital for the parasite's cellular functions, including nutrient uptake, metabolism, and maintenance of osmotic balance. The influx of cations and the disruption of the normal intracellular environment ultimately lead to the death of the parasite.

Polyether_Ionophore_Mechanism_of_Action cluster_membrane Parasite Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) membrane {Phospholipid Bilayer|} K_in K+ membrane:p2->K_in Transports K+ Na_in Na+ membrane:p2->Na_in Transports Na+ K_out K+ ionophore_out Ionophore (Dianemycin) K_out->ionophore_out Binds Na_out Na+ Na_out->ionophore_out Binds ionophore_out->membrane:p1 Forms Complex disruption Disruption of Ion Gradient & Osmotic Imbalance K_in->disruption Na_in->disruption

Caption: Mechanism of action of polyether ionophores.

Data Presentation: Anticoccidial Efficacy of Polyether Ionophores

While specific data for this compound is unavailable, the following table summarizes the reported efficacy of several commonly used polyether ionophores against key Eimeria species in poultry. Efficacy is often measured by the reduction in lesion scores, oocyst shedding, and improvement in performance metrics like weight gain and feed conversion ratio (FCR).

Polyether Ionophore Target Eimeria Species Typical Dosage in Feed (ppm) Efficacy Notes
Monensin E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti90 - 110Effective against major pathogenic species; resistance has been reported.
Salinomycin E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis44 - 66Broad-spectrum activity; widely used in broiler production.
Lasalocid E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis75 - 125Effective against major species; also has some activity against other pathogens.[4]
Narasin E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis60 - 80Often used in combination with nicarbazin.
Maduramicin E. acervulina, E. maxima, E. tenella, E. necatrix, E. brunetti, E. mitis5 - 7High potency at low concentrations; resistance has been observed.[5]
Dianemycin (Nanchangmycin) Broad-spectrum antibacterialNot established for coccidiosisIdentified as having interesting activity profiles for further development.[6]

Note: The development of resistance to anticoccidial drugs is a significant concern in the poultry industry.[7] The efficacy of any ionophore can vary depending on the specific field isolates of Eimeria.

Experimental Protocols

The following are generalized protocols for the evaluation of anticoccidial compounds. These would need to be adapted and optimized for the specific investigation of this compound.

In Vitro Sporozoite Invasion and Replication Assay

This assay is used as an initial screen to determine the direct effect of a compound on the ability of Eimeria sporozoites to invade and develop within host cells.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Sporulated Eimeria oocysts (e.g., E. tenella)

  • Excystation medium (e.g., 0.25% trypsin, 0.5% bile salt solution)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Fluorescent dye for DNA staining (e.g., DAPI) or a method for qPCR

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.

  • Sporozoite Preparation: Harvest sporozoites from sporulated oocysts by mechanical grinding to release sporocysts, followed by incubation in excystation medium at 41°C to release sporozoites. Purify the sporozoites.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cell monolayers and add the medium containing the test compound.

  • Infection: Add a known number of purified sporozoites to each well. Include positive (infected, untreated) and negative (uninfected, untreated) controls.

  • Incubation: Incubate the plates at 41°C in a 5% CO2 incubator for 24-48 hours.

  • Assessment of Invasion/Replication:

    • Microscopy: Fix the cells, stain with a DNA-specific fluorescent dye, and count the number of intracellular parasites per field of view using a fluorescence microscope.

    • qPCR: Extract total DNA from the wells and quantify the amount of parasite DNA using primers specific for an Eimeria gene.

  • Data Analysis: Calculate the percentage inhibition of invasion/replication for each concentration of the test compound compared to the positive control. Determine the IC50 value.

In_Vitro_Anticoccidial_Screening_Workflow start Start: Obtain Sporulated Eimeria Oocysts sporozoite_prep Sporozoite Preparation (Excystation) start->sporozoite_prep cell_culture Prepare Host Cell Monolayer (e.g., MDBK cells) start->cell_culture infection Infect Treated Cells with Sporozoites sporozoite_prep->infection treatment Treat Cells with Test Compound (this compound) cell_culture->treatment treatment->infection incubation Incubate for 24-48h at 41°C infection->incubation assessment Assess Parasite Invasion/ Replication (Microscopy/qPCR) incubation->assessment data_analysis Data Analysis (Calculate % Inhibition, IC50) assessment->data_analysis end End: Determine In Vitro Efficacy data_analysis->end

Caption: Workflow for in vitro anticoccidial screening.

In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

This protocol outlines a typical battery cage trial to evaluate the efficacy of a test compound in controlling coccidiosis in chickens.

Animals:

  • Day-old broiler chicks, coccidia-free.

Housing:

  • Wire-floored battery cages to prevent reinfection from litter.

Experimental Design:

  • Groups:

    • Non-infected, non-medicated control (NNC)

    • Infected, non-medicated control (INC)

    • Infected, medicated with a reference drug (e.g., Salinomycin)

    • Infected, medicated with test compound (this compound) at various doses.

  • Replicates: Multiple replicate cages per group (e.g., 6-8), with a set number of birds per cage (e.g., 10).

Procedure:

  • Acclimation: House the chicks in the battery cages for a period (e.g., 14 days) and provide a standard starter feed without any anticoccidials.

  • Medicated Feed: At the start of the experimental period, provide the respective groups with feed containing the test compound or reference drug.

  • Infection: Two days after the start of medicated feed, orally inoculate each bird in the infected groups with a known number of sporulated oocysts of a mixed Eimeria species culture. The NNC group receives a sham inoculum (e.g., saline).

  • Observation Period: Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, depression, ruffled feathers) for 7-9 days post-infection.

  • Data Collection (typically 6-7 days post-infection):

    • Performance: Record body weight gain and feed intake for each replicate cage to calculate the Feed Conversion Ratio (FCR).

    • Lesion Scoring: Euthanize a subset of birds from each cage and score the intestinal lesions for different segments of the intestine according to a standardized scale (e.g., 0-4).

    • Oocyst Counts: Collect fecal samples from each cage and determine the number of oocysts per gram (OPG) of feces.

  • Data Analysis:

    • Compare the performance parameters, lesion scores, and oocyst counts between the different groups using appropriate statistical methods (e.g., ANOVA).

    • Calculate an Anticoccidial Index (ACI) to provide an overall measure of efficacy, often combining data on weight gain, survival, lesion scores, and oocyst counts. An ACI can be calculated as follows: ACI = (% relative weight gain + % survival) - (lesion index + oocyst index).[8]

Safety and Toxicology

The safety of polyether ionophores in target and non-target species is a critical consideration. They have a narrow margin of safety, and overdose can lead to toxicity. Clinical signs of toxicity can include anorexia, diarrhea, ataxia, depression, and muscle weakness. It is crucial to adhere to recommended dosages and to avoid use in non-target species for which the drug is not approved, as sensitivity can vary greatly. For example, certain ionophores are highly toxic to turkeys and equines.[9] The potential for residues in animal products and the development of antimicrobial resistance are also important regulatory and scientific considerations.[10] Any new derivative like this compound would require extensive toxicological evaluation.

References

Troubleshooting & Optimization

Optimizing fermentation yield of 4'-O-Demethyldianemycin from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of 4'-O-Demethyldianemycin from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The production of polyether antibiotics like this compound by Streptomyces is a complex process influenced by multiple factors. Key parameters to control are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, dissolved oxygen levels, and incubation time.[1][2]

Q2: Which carbon sources are most effective for Streptomyces fermentation?

A2: While specific data for this compound is limited, studies on other polyether antibiotics suggest that a combination of readily metabolizable and slowly released carbon sources can be beneficial. Glycerol has been shown to be an effective carbon source for Streptomyces hygroscopicus, a known producer of the related compound dianemycin.[2] Other commonly used carbon sources for Streptomyces fermentation include glucose and starches.[3][4]

Q3: What are the recommended nitrogen sources?

A3: Organic nitrogen sources are generally preferred for secondary metabolite production in Streptomyces. For a strain of Streptomyces hygroscopicus, arginine was found to be a suitable nitrogen source for antibiotic production.[2] Other effective nitrogen sources for Streptomyces include peptone, yeast extract, and soybean meal.[3][4]

Q4: What is the optimal pH and temperature for fermentation?

A4: For Streptomyces hygroscopicus producing other antibiotics, a neutral pH of 7.0 and a temperature of 30°C have been reported as optimal for both growth and antibiotic production.[2] It is crucial to monitor and maintain a stable pH throughout the fermentation process, as significant deviations can negatively impact yield.

Q5: How important is aeration and agitation?

A5: Aeration and agitation are critical for maintaining sufficient dissolved oxygen (DO) levels, which is essential for the aerobic metabolism of Streptomyces and the biosynthesis of secondary metabolites. Inadequate oxygen supply can be a limiting factor in achieving high yields. The optimal agitation and aeration rates need to be determined empirically for each specific fermentation setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of this compound Inappropriate medium composition.Systematically evaluate different carbon and nitrogen sources. Refer to the quantitative data tables below for guidance on potentially effective components for related polyether antibiotics.[2][3][4]
Suboptimal pH or temperature.Monitor and control pH and temperature throughout the fermentation. The optimal range for a related Streptomyces hygroscopicus strain was found to be a pH of 7.0 and a temperature of 30°C.[2]
Insufficient dissolved oxygen.Increase agitation and/or aeration rate. Consider using a fed-batch strategy to reduce initial viscosity and improve oxygen transfer.
Incorrect incubation time.Perform a time-course study to determine the optimal harvest time. For a similar Streptomyces strain, the best antibiotic yield was observed after 7 days of fermentation.[2]
Inconsistent Fermentation Results Variability in inoculum quality.Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture.
Inconsistent media preparation.Ensure accurate weighing of components and thorough mixing. Use high-quality reagents.
Contamination.Implement strict aseptic techniques during all stages of the fermentation process.
Poor Biomass Growth Nutrient limitation.Increase the concentration of the limiting nutrient (carbon or nitrogen source).
Presence of inhibitory substances.Analyze raw materials for potential inhibitors.
Suboptimal growth conditions.Optimize initial pH and temperature for the growth phase, which may differ slightly from the production phase.

Quantitative Data on Fermentation Parameters for Related Polyether Antibiotics

Disclaimer: The following data is for related polyether antibiotics produced by Streptomyces species and should be used as a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces hygroscopicus D1.5

Carbon SourceConcentration (g/L)Relative Antibiotic Yield
Glycerol11.5Maximum
Glucose-Lower than Glycerol
Starch-Lower than Glycerol
Source: Adapted from qualitative descriptions in scientific literature.[2]

Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces hygroscopicus D1.5

Nitrogen SourceConcentration (g/L)Relative Antibiotic Yield
Arginine0.75Maximum
Peptone-Lower than Arginine
Yeast Extract-Lower than Arginine
Source: Adapted from qualitative descriptions in scientific literature.[2]

Table 3: Influence of pH and Temperature on Antibiotic Production by Streptomyces hygroscopicus D1.5

ParameterConditionRelative Antibiotic Yield
pH7.0Optimal
6.0Reduced
8.0Reduced
Temperature30°COptimal
25°CReduced
35°CReduced
Source: Adapted from qualitative descriptions in scientific literature.[2]

Experimental Protocols

Protocol 1: Inoculum Development
  • Prepare a seed medium containing a suitable carbon source (e.g., glycerol at 10 g/L), nitrogen source (e.g., arginine at 1 g/L), and trace elements.

  • Adjust the pH of the seed medium to 7.0 before sterilization.

  • Inoculate the sterile seed medium with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.

  • Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.

Protocol 2: Fermentation for this compound Production
  • Prepare the production medium. A starting point could be a medium containing glycerol (11.5 g/L) and arginine (0.75 g/L), based on studies of related antibiotics.[2]

  • Adjust the pH of the production medium to 7.0 before sterilization.

  • Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

  • Incubate the fermentation culture at 30°C with an agitation of 250 rpm for 7-10 days.

  • Monitor pH and dissolved oxygen levels throughout the fermentation and adjust as necessary.

  • Withdraw samples periodically to measure biomass and this compound concentration to determine the optimal harvest time.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Phase 1: Strain & Media Screening cluster_1 Phase 2: Process Parameter Optimization cluster_2 Phase 3: Scale-up & Validation A Strain Selection/ Improvement B One-Factor-at-a-Time (OFAT) Screening of C & N Sources A->B Initial Strain C Plackett-Burman Design for Key Factor Identification B->C Promising Components D Response Surface Methodology (RSM) for Optimizing Key Factors C->D Significant Factors E Optimization of pH, Temperature, and Aeration D->E Optimized Media F Time Course Analysis E->F Optimized Conditions G Bioreactor Scale-up F->G Optimized Protocol H Fed-batch Strategy Development G->H Further Enhancement I Validation of Optimized Process H->I Final Process

Caption: A typical workflow for optimizing fermentation processes.

Polyether_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycerol Glycerol Glycerol->AcetylCoA AminoAcids Amino Acids PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA MethylmalonylCoA->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain Cyclization Cyclization & Modification PolyketideChain->Cyclization Demethyldianemycin This compound Cyclization->Demethyldianemycin

Caption: A simplified, hypothetical pathway for polyether antibiotic biosynthesis.

References

Technical Support Center: Improving the Solubility of 4'-O-Demethyldianemycin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 4'-O-Demethyldianemycin in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is this compound?

This compound is a polyether antibiotic derived from Streptomyces hygroscopicus.[1][] Like other compounds in its class, it exhibits activity against Gram-positive bacteria.[1] Due to its complex and hydrophobic structure, it is characterized by poor aqueous solubility, which presents a significant challenge for in vitro testing.[3][4]

Q2: Why is solubility a critical factor for in vitro studies?

A compound must be fully dissolved to be active in an in vitro assay.[5] Poor solubility can lead to several experimental issues:

  • Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.

  • Irreproducible Results: Unpredictable precipitation can cause high variability between experiments.[5]

  • False Negatives: The compound may appear inactive simply because it is not available to interact with its biological target.

A common goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[6][7]

Q3: What is the recommended first step for dissolving this compound?

For hydrophobic compounds like this compound, the standard initial approach is to prepare a concentrated stock solution in a non-polar organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice because it can dissolve a wide range of polar and nonpolar compounds and is miscible with aqueous culture media.[9]

Initial Steps:

  • Based on the manufacturer's datasheet or preliminary tests, select an appropriate solvent like DMSO.[10]

  • Prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Ensure the compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used.[8][10]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of organic solvent becomes insoluble as the percentage of aqueous buffer increases.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (preferably <0.1%, and almost always <0.5%) to avoid solvent-induced toxicity or artifacts.[10][11]

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution. When adding the stock solution to the medium, swirl the tube gently to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[10][11]

  • Use Co-solvents: If precipitation persists, consider using a co-solvent in your formulation. Common co-solvents include polyethylene glycol 400 (PEG400), ethanol, or surfactants like Tween® 80.[11][12]

  • Assess Kinetic vs. Thermodynamic Solubility: The issue might be related to kinetic solubility, where precipitation occurs over the time course of your experiment.[6][7]

Q5: What alternative formulation strategies can improve the solubility of this compound?

If DMSO alone is insufficient, several formulation strategies can be employed to enhance aqueous solubility.[13][14] The choice depends on the specific requirements of the in vitro assay.

  • Co-solvency: This involves using a mixture of water-miscible solvents to increase the drug's solubility.[12][15]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[12][16]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[16][17] It is crucial to work above the surfactant's critical micelle concentration (CMC).[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules.[4][18]

Troubleshooting Guide: Solubility Issues
Problem Potential Cause Recommended Solution Citation
Compound will not dissolve in 100% DMSO. High crystallinity or extreme hydrophobicity.Try gentle warming (37°C), vortexing, or sonication. If it still fails, consider alternative solvents like DMF or NMP.[8][10]
Precipitate forms immediately upon dilution in aqueous buffer. Compound has very low aqueous solubility. The solution is supersaturated.Decrease the final concentration. Use a stepwise dilution method. Add co-solvents (e.g., PEG400) or surfactants (e.g., Tween® 80) to the buffer.[10][11]
Solution is clear initially but becomes cloudy over time. Kinetic solubility issue; the compound is precipitating out of a metastable solution.The experiment runtime may be too long for the compound's stability in solution. Consider using a formulation with cyclodextrins or solid dispersions to improve stability.[6][18]
Inconsistent results between experimental repeats. Incomplete initial dissolution of the stock solution or variable precipitation.Always ensure the stock solution is fully dissolved before use. Visually inspect for particulates. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer.[5][10]
Quantitative Data: Common Solubilizing Agents

The following table provides starting points for using various excipients to improve the solubility of hydrophobic compounds like this compound for in vitro studies.

Agent Type Example Typical Starting Concentration (in final medium) Mechanism of Action Citation
Organic Co-solvent Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Increases the polarity of the solvent mixture.[9][11]
Organic Co-solvent Ethanol1 - 5% (v/v)Increases the polarity of the solvent mixture.[19]
Surfactant Tween® 80 (Polysorbate 80)0.1 - 1% (v/v)Forms micelles to encapsulate the compound.[11]
Surfactant Pluronic® F-680.02 - 0.1% (w/v)Forms micelles and can inhibit precipitation.[12]
Complexing Agent Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 5% (w/v)Forms inclusion complexes with the hydrophobic molecule.[14][18]
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance, vortex mixer, and sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile vial.[10]

  • Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 20 mM).

  • Add the calculated volume of DMSO to the vial.[10]

  • Vortex the solution for 1-2 minutes to facilitate dissolution.[19]

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for 10-15 minutes can also be applied if the compound is heat-stable.[8][10]

  • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[11]

  • Label the aliquots clearly and store them at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of a compound, which is highly relevant for most in vitro bioassays.[6][7]

Materials:

  • Compound stock solution (e.g., 20 mM in DMSO)

  • Phosphate-buffered saline (PBS) or relevant assay buffer

  • 96-well microplate

  • Plate reader with nephelometry (light scattering) capability

Procedure:

  • Add the assay buffer (e.g., 198 µL) to the wells of a 96-well plate.

  • Add the compound stock solution (e.g., 2 µL of 20 mM stock for a starting concentration of 200 µM) to the first row of wells. This creates a solution with a high compound concentration and 1% DMSO.

  • Perform serial dilutions across the plate to create a range of concentrations.

  • Seal the plate and incubate at room temperature (or 37°C) with gentle shaking for a specified period (e.g., 1-2 hours).[20]

  • Measure the light scattering at each concentration using a nephelometer.

  • The solubility limit is defined as the concentration at which a significant increase in light scattering (indicating precipitate formation) is observed compared to the buffer-only controls.[6][7]

Visualizations

Workflow for Solubility Enhancement

G start Start: Dissolve this compound stock Prepare 10-20 mM Stock in 100% DMSO start->stock check_stock Is stock solution clear? stock->check_stock sonicate Vortex / Sonicate / Warm (37°C) check_stock->sonicate No dilute Dilute stock into aqueous assay buffer (Final DMSO < 0.5%) check_stock->dilute Yes sonicate->stock check_dilute Does precipitate form? dilute->check_dilute success Proceed with In Vitro Assay check_dilute->success No troubleshoot Troubleshoot Formulation check_dilute->troubleshoot Yes cosolvent Option 1: Add Co-solvents (e.g., PEG400, Ethanol) troubleshoot->cosolvent surfactant Option 2: Add Surfactants (e.g., Tween® 80) troubleshoot->surfactant cyclo Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclo cosolvent->dilute surfactant->dilute cyclo->dilute

Caption: A decision-making workflow for dissolving this compound.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Demethyldianemycin This compound (Ionophore) Ion_Flux Disrupted Ion Gradient (e.g., K+, Na+, H+) Demethyldianemycin->Ion_Flux ROS Increased ROS (Oxidative Stress) Ion_Flux->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK NFkB_Inhib IκB Degradation ROS->NFkB_Inhib Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 NFkB NF-κB MAPK->NFkB NFkB_Inhib->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation translocates to nucleus Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Antioxidant Antioxidant Response Element (ARE) Activation Nrf2->Antioxidant translocates to nucleus

Caption: Hypothetical pathway showing ionophore-induced oxidative stress.

References

Technical Support Center: Minimizing Cytotoxicity of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 4'-O-Demethyldianemycin in experimental models.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our primary cell cultures, even at low concentrations. What are the initial steps to troubleshoot this?

A1: High cytotoxicity at low concentrations can stem from several factors. We recommend a systematic approach to identify the root cause:

  • Re-evaluate Solution Preparation: Confirm the final concentration of this compound and the solvent. The choice of solvent and its final concentration in the culture medium can significantly contribute to cytotoxicity.[1] Consider performing a solvent toxicity control experiment.

  • Assess Compound Stability: Ensure that this compound is stable in your culture medium. Degradation products may be more toxic than the parent compound.

  • Optimize Cell Seeding Density: Sub-optimal cell density can make cultures more susceptible to cytotoxic effects. Ensure your seeding density is appropriate for the cell type and experiment duration.

  • Consider a Different Cell Line: If using a particularly sensitive cell line, consider testing a more robust cell line to establish a baseline for the compound's cytotoxic potential.

Q2: Can the formulation of this compound be altered to reduce its cytotoxicity?

A2: Yes, formulation strategies can significantly mitigate drug-induced toxicity.[2] Consider the following approaches:

  • Pharmacokinetic-Modulating Formulations: These aim to control the release of the drug over time, which can reduce the peak plasma concentration (Cmax) and thereby lower toxicity.[2]

  • Encapsulation: Using carriers like liposomes or nanoparticles can help in the targeted delivery of the drug to the site of action, minimizing exposure to non-target cells.

  • Solubility Enhancers: For poorly soluble compounds, using excipients like cyclodextrins can improve solubility and potentially reduce toxicity.[3]

Q3: Are there any known cellular pathways affected by this compound that we can target to reduce cytotoxicity?

A3: While specific pathways for this compound are not yet fully elucidated, many cytotoxic compounds induce cell death through common pathways such as apoptosis and oxidative stress.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[4][5] Co-treatment with antioxidants or agents that boost the cell's endogenous antioxidant capacity may be protective.

  • Apoptosis: If this compound induces apoptosis, exploring the use of pan-caspase inhibitors can help to understand the mechanism, although this may not be a viable long-term strategy for therapeutic applications.

  • DNA Damage Response: Some cytotoxic agents act by causing DNA damage.[6] Understanding if this compound activates DNA damage repair pathways could open avenues for intervention.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle control with the same concentration of solvent (e.g., DMSO) used in the highest drug concentration group.Determine if the solvent is contributing to the observed cell death.[1]
Compound Instability Prepare fresh stock solutions for each experiment. Assess compound stability in media over the experiment's time course using analytical methods like HPLC.Ensure that the observed toxicity is from the parent compound and not a more toxic degradation product.
Incorrect Dosing Verify calculations for dilutions. Have another lab member double-check. Use calibrated pipettes.Accurate and reproducible dosing is achieved, leading to more reliable cytotoxicity data.
Cell Culture Health Before treatment, ensure cells are in the exponential growth phase and have high viability (>95%). Check for signs of stress or contamination.Healthy, unstressed cells provide a more consistent and reliable model for assessing drug effects.
Guide 2: Inconsistent Results Between Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for treatment groups. Fill them with sterile PBS or media to maintain humidity.Reduced variability in data due to more uniform environmental conditions across all wells.
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Use appropriate disaggregation methods for your cell type.Uniform cell seeding across all wells, leading to more consistent cell numbers at the time of treatment.
Pipetting Errors Use a multi-channel pipette for adding reagents to multiple wells simultaneously. Ensure proper mixing after adding the compound.Minimized well-to-well variability in reagent and compound concentrations.

Experimental Protocols

Protocol 1: Assessing the Cytotoxicity of this compound using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of an Antioxidant
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of an antioxidant (e.g., N-acetylcysteine) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations (prepared in a medium already containing the antioxidant) to the pre-treated cells.

  • Incubation and Analysis: Follow steps 4-8 from Protocol 1.

  • Comparison: Compare the IC50 value of this compound with and without the antioxidant to determine if there is a protective effect.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 in µM)

Please replace the placeholder data below with your experimental results.

Cell Line24 Hours48 Hours72 Hours
Cell Line A 15.2 ± 1.88.5 ± 0.94.1 ± 0.5
Cell Line B 25.7 ± 2.114.3 ± 1.57.8 ± 0.8
Cell Line C 9.8 ± 1.25.2 ± 0.62.5 ± 0.3

Table 2: Effect of Formulation on the Cytotoxicity of this compound (IC50 in µM at 48h)

Please replace the placeholder data below with your experimental results.

FormulationCell Line ACell Line B
Free Drug 8.5 ± 0.914.3 ± 1.5
Liposomal Formulation 18.2 ± 2.029.8 ± 3.1
With Cyclodextrin 12.1 ± 1.321.5 ± 2.4

Visualizations

Signaling Pathways

G cluster_0 Drug-Induced Oxidative Stress cluster_1 Potential Mitigation Pathway 4_O_Demethyldianemycin 4_O_Demethyldianemycin Mitochondria Mitochondria 4_O_Demethyldianemycin->Mitochondria ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Mitochondria->ROS Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Scavenges Nrf2 Nrf2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Oxidative stress and mitigation pathways.

Experimental Workflow

G Start Start: High Cytotoxicity Observed Troubleshoot_Assay Troubleshoot Assay (Solvent, Dosing, Cells) Start->Troubleshoot_Assay Test_Formulations Test Alternative Formulations Troubleshoot_Assay->Test_Formulations Investigate_Mechanism Investigate Mechanism (e.g., Oxidative Stress) Troubleshoot_Assay->Investigate_Mechanism Optimized_Protocol Optimized Protocol with Minimized Cytotoxicity Test_Formulations->Optimized_Protocol Co_treatment Co-treatment with Protective Agents Investigate_Mechanism->Co_treatment Co_treatment->Optimized_Protocol

Caption: Troubleshooting workflow for cytotoxicity.

References

Technical Support Center: 4'-O-Demethyldianemycin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating bacterial resistance mechanisms to 4'-O-Demethyldianemycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyether ionophore antibiotic.[] Its primary mechanism of action is to disrupt the transmembrane ion gradients essential for bacterial cell survival.[2][3] By binding and transporting cations across the lipid bilayer, it dissipates the ion motive force, which is crucial for processes like ATP synthesis and nutrient transport.[2][3]

Q2: My bacterial culture, which was initially susceptible to this compound, has started to show resistance. What are the possible mechanisms?

Bacteria can develop resistance to ionophores through several mechanisms:

  • Alteration of the Cell Envelope: Changes in the composition or thickness of the cell wall can limit the diffusion of the antibiotic to its target in the cell membrane.[3]

  • Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps that actively transport this compound out of the cell, preventing it from reaching a lethal concentration.

  • Target Modification: While less common for ionophores, mutations in the cell membrane components could potentially reduce the binding affinity of the drug.

  • Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased resistance due to limited antibiotic penetration and altered physiological states.

Q3: How can I confirm if efflux pumps are responsible for the observed resistance?

You can perform an efflux pump inhibition assay. This typically involves determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Q4: Are there known signaling pathways involved in regulating resistance to ionophores?

Yes, two-component systems (TCS) are a major mechanism by which bacteria sense and respond to environmental stressors, including antibiotics.[4][5] A TCS typically consists of a sensor histidine kinase and a response regulator.[4][6] Upon detecting the antibiotic or the stress it causes, the TCS can activate the expression of genes involved in resistance, such as those encoding efflux pumps or enzymes that modify the cell envelope.[5]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Possible Cause Troubleshooting Steps
Inoculum size variability Standardize the inoculum preparation. Ensure the turbidity of the bacterial suspension is consistent for each experiment, typically corresponding to a specific McFarland standard.
Media composition Use the same batch of Mueller-Hinton broth or agar for all related experiments. Cation concentrations in the media can influence ionophore activity.
Incubation conditions Ensure consistent incubation time and temperature. For slow-growing resistant mutants, a longer incubation period may be necessary to observe growth.
Antibiotic degradation Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Problem 2: No Difference in MIC with Efflux Pump Inhibitor (EPI)
Possible Cause Troubleshooting Steps
EPI is ineffective for the specific pump Try a different EPI with a broader spectrum of activity. Not all EPIs inhibit all types of efflux pumps.
Resistance is not mediated by efflux pumps Investigate other resistance mechanisms. Consider sequencing the genome of the resistant strain to look for mutations in genes related to cell wall synthesis or other potential targets.
EPI concentration is not optimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.
Incorrect experimental setup Ensure the EPI is added to the media at the same time as the antibiotic and the bacterial inoculum.

Quantitative Data Summary

Table 1: Example MIC Values for Staphylococcus aureus Strains Against this compound

StrainDescriptionMIC (µg/mL)MIC with EPI (µg/mL)Fold Change in MIC with EPI
ATCC 29213Wild-Type, Susceptible111
R-01Lab-derived Resistant1628
R-02Lab-derived Resistant881

This table illustrates how a significant fold change in MIC in the presence of an efflux pump inhibitor (EPI) can indicate that efflux is a primary resistance mechanism in a particular strain (e.g., R-01).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
  • Prepare Cell Suspension: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice with phosphate-buffered saline (PBS) and resuspend in PBS to an optical density (OD600) of 0.4.

  • Load Cells with EtBr: Add EtBr to the cell suspension to a final concentration of 2 µg/mL. If testing an efflux pump inhibitor, add it at this stage.

  • Monitor Fluorescence: Transfer the suspension to a fluorescence-capable plate reader. Measure the fluorescence intensity over time (e.g., every minute for 30 minutes) with an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

  • Energize Efflux: After a baseline is established, add glucose to the wells to energize the efflux pumps and continue monitoring fluorescence.

  • Analyze Data: A lower level of EtBr accumulation (lower fluorescence) in the resistant strain compared to the susceptible strain, and an increase in fluorescence upon addition of an EPI, indicates active efflux.

Genomic DNA Extraction and Sequencing for Resistance Gene Identification
  • Culture and Harvest Cells: Grow an overnight culture of the resistant bacterial strain. Harvest the cells by centrifugation.

  • Lyse Cells: Resuspend the cell pellet in a lysis buffer containing lysozyme and proteinase K to break down the cell wall and proteins.

  • Extract DNA: Use a commercial genomic DNA purification kit according to the manufacturer's instructions. This typically involves binding the DNA to a silica column, washing away contaminants, and eluting the pure DNA.

  • Assess DNA Quality: Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose gel electrophoresis.

  • Sequence Genome: Prepare a sequencing library from the extracted DNA and perform whole-genome sequencing using a platform such as Illumina.

  • Bioinformatic Analysis: Assemble the sequencing reads and compare the genome of the resistant strain to that of a susceptible reference strain to identify mutations, insertions, or deletions in genes potentially involved in resistance (e.g., genes encoding efflux pumps, cell wall biosynthesis enzymes, or regulatory proteins).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase (e.g., GraS) ResponseRegulator Response Regulator (e.g., GraR) SensorKinase->ResponseRegulator Phosphorylates Antibiotic This compound (External Stress) Antibiotic->SensorKinase Activates EffluxPumpGene Efflux Pump Gene (e.g., vgaA) ResponseRegulator->EffluxPumpGene Upregulates Transcription EffluxPump Efflux Pump Protein EffluxPumpGene->EffluxPump Translation EffluxPump->Antibiotic Exports Resistance Resistance EffluxPump->Resistance

Caption: Hypothetical two-component signaling pathway leading to efflux-mediated resistance.

Experimental_Workflow Start Observe Resistance in Bacterial Culture MIC Determine MIC of Resistant vs. Susceptible Strain Start->MIC EPI_Assay Perform MIC Assay with Efflux Pump Inhibitor MIC->EPI_Assay Result1 MIC Decreased? EPI_Assay->Result1 Efflux Efflux is a Likely Mechanism Result1->Efflux Yes Other Investigate Other Mechanisms Result1->Other No Sequencing Whole Genome Sequencing of Resistant Strain Efflux->Sequencing Other->Sequencing Analysis Compare to Susceptible Strain (Identify Mutations) Sequencing->Analysis Conclusion Identify Genetic Basis of Resistance Analysis->Conclusion

Caption: Experimental workflow for investigating resistance mechanisms.

Troubleshooting_Logic Start Unexpected Experimental Result (e.g., No Resistance Observed) Check1 Are Controls Behaving as Expected? Start->Check1 Error1 Issue with Experimental Setup (e.g., Inoculum, Media) Check1->Error1 No Check2 Is the Antibiotic Stock Active? Check1->Check2 Yes Error2 Degraded Antibiotic Prepare Fresh Stock Check2->Error2 No Check3 Is the Bacterial Strain Correct? Check2->Check3 Yes Error3 Contamination or Mislabeled Strain Verify Strain Identity Check3->Error3 No Rethink Re-evaluate Hypothesis and Experimental Design Check3->Rethink Yes

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: High-Purity Isolation of 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined method of isolating high-purity 4'-O-Demethyldianemycin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the initial solvent extraction of this compound from the fermentation broth?

A1: The optimal pH for the initial extraction of this compound, a carboxylic polyether ionophore, is crucial for maximizing yield. These compounds are typically extracted in their neutral, protonated form, which is more soluble in organic solvents. Therefore, the fermentation broth should be acidified to a pH of 3-4 before extraction with a water-immiscible organic solvent like ethyl acetate or butanol. At this pH, the carboxyl group is protonated, increasing its partition into the organic phase.

Q2: I am observing a significant loss of product during the silica gel chromatography step. What are the possible causes and solutions?

A2: Product loss during silica gel chromatography can be attributed to several factors:

  • Irreversible Adsorption: this compound, with its multiple hydroxyl and ether groups, can bind strongly to the acidic silica surface, leading to irreversible adsorption. To mitigate this, the silica gel can be pre-treated with a non-polar solvent or a small amount of a polar modifier can be added to the mobile phase to reduce strong interactions.

  • Compound Degradation: The acidic nature of silica gel can cause the degradation of acid-labile compounds. If degradation is suspected, using a less acidic stationary phase like deactivated neutral alumina or a bonded-phase silica (e.g., Diol) is recommended.

  • Improper Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not elute, leading to apparent loss. Conversely, if it is too polar, co-elution with impurities can occur, complicating further purification. A step-gradient or linear gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol should be optimized.

Q3: My final product purity, as determined by HPLC, is lower than expected. How can I improve the final purification step?

A3: Achieving high purity often requires a final polishing step. If standard chromatography is insufficient, consider the following:

  • Preparative Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating closely related impurities. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of a modifier like formic acid or acetic acid can be effective.

  • Crystallization: If the compound is crystalline, crystallization is an excellent method for achieving high purity. Experiment with various solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane) and temperatures to find optimal crystallization conditions. Seeding with a high-purity crystal can aid in this process.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: Polyether antibiotics can be susceptible to degradation over time. For long-term storage, this compound should be stored as a dry, solid material at -20°C or lower, protected from light and moisture. If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures. Avoid prolonged storage in protic solvents like methanol, which can potentially react with the molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Initial Extraction Incomplete Cell Lysis: The compound may be trapped within the Streptomyces hygroscopicus mycelia.Ensure thorough homogenization or sonication of the fermentation broth and mycelial cake before extraction.
Suboptimal pH: The pH of the fermentation broth was not acidic enough for efficient extraction.Adjust the pH of the fermentation broth to 3-4 with a suitable acid (e.g., HCl, H2SO4) before adding the extraction solvent.
Emulsion Formation: Formation of a stable emulsion between the aqueous broth and the organic solvent can trap the product.Add a salt (e.g., NaCl) to the aqueous phase to break the emulsion. Centrifugation can also be effective.
Broad or Tailing Peaks in Chromatography Column Overload: Too much sample was loaded onto the column.Reduce the sample load. For preparative chromatography, use a larger column.
Interactions with Stationary Phase: Strong interactions between the analyte and the silica gel.Add a small amount of a competitive agent like triethylamine to the mobile phase to block active sites on the silica. Consider using a different stationary phase.
Presence of a Persistent Impurity Co-elution: The impurity has a similar polarity to this compound.Employ a different chromatographic technique (e.g., reverse-phase instead of normal-phase) or a different solvent system to alter the selectivity. Preparative HPLC is often necessary.
Degradation Product: The impurity is a degradation product formed during the purification process.Minimize exposure to harsh conditions (strong acids/bases, high temperatures). Analyze samples from each step to identify where the degradation is occurring.
Inconsistent Purity Results Inaccurate Purity Assessment Method: The analytical method is not robust or validated.Develop and validate a stability-indicating HPLC method. Use a high-purity reference standard for accurate quantification. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity determination.

Data Presentation: Representative Purification of this compound

Disclaimer: The following table presents illustrative data based on typical purification schemes for polyether antibiotics. Actual results may vary.

Purification Step Total Amount (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Organic Extract5000~5-100
Silica Gel Chromatography800~601616
Sephadex LH-20 Chromatography450~85569
Preparative RP-HPLC250>98555
Crystallization180>99.5723.6

Experimental Protocols

Fermentation Broth Extraction
  • Adjust the pH of the whole fermentation broth (10 L) to 3.5 with 2M HCl while stirring.

  • Extract the acidified broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with a saturated NaCl solution to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude extract.

Silica Gel Chromatography
  • Prepare a silica gel (230-400 mesh) column in a hexane:ethyl acetate (9:1) solvent system.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the column.

  • Elute the column with a step gradient of increasing ethyl acetate in hexane (e.g., 10%, 20%, 30%, 50%, 100% ethyl acetate).

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Pool the relevant fractions and concentrate under reduced pressure.

Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of 90% Methanol and 10% of a 5% Acetic Acid solution in water.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection: Post-column derivatization with a vanillin reagent followed by UV-Vis detection at 520 nm.[2]

  • Injection Volume: 20 µL.[1]

Mandatory Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Quality Control Fermentation S. hygroscopicus Fermentation pH_Adjustment Acidification of Broth (pH 3-4) Fermentation->pH_Adjustment Solvent_Extraction Solvent Extraction (Ethyl Acetate) pH_Adjustment->Solvent_Extraction Concentration Concentration of Organic Phase Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Sephadex_Chromatography Sephadex LH-20 Chromatography Silica_Chromatography->Sephadex_Chromatography Prep_HPLC Preparative RP-HPLC Sephadex_Chromatography->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Product High-Purity Product (>99.5%) Crystallization->Pure_Product HPLC_Analysis HPLC Purity Analysis Pure_Product->HPLC_Analysis NMR_Spectroscopy Structural Characterization (NMR) Pure_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Pure_Product->Mass_Spectrometry Troubleshooting_Logic Start Low Purity Detected Check_Chromatography Review Chromatography Data Start->Check_Chromatography Check_Stability Assess Sample Stability Check_Chromatography->Check_Stability Peaks are sharp but impurities present Optimize_Chromatography Optimize Chromatographic Method Check_Chromatography->Optimize_Chromatography Broad or tailing peaks Change_Stationary_Phase Change Stationary Phase Check_Stability->Change_Stationary_Phase No degradation, co-elution likely Check_pH_Temp Investigate pH and Temperature Effects Check_Stability->Check_pH_Temp Degradation suspected Final_Purity Achieve High Purity Optimize_Chromatography->Final_Purity Use_Prep_HPLC Implement Preparative HPLC Change_Stationary_Phase->Use_Prep_HPLC Use_Prep_HPLC->Final_Purity Modify_Handling Modify Sample Handling/Storage Check_pH_Temp->Modify_Handling Modify_Handling->Final_Purity

References

Technical Support Center: Enhancing the Therapeutic Index of 4'-O-Demethyldianemycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4'-O-Demethyldianemycin derivatives. Our goal is to facilitate the enhancement of the therapeutic index of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its therapeutic index important?

This compound is a derivative of dianemycin, a polyether ionophore antibiotic. These compounds function by transporting ions across biological membranes, thereby disrupting the ion gradients essential for the survival of microorganisms.[1] While potent against various pathogens, including drug-resistant strains, their clinical use is often limited by a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity in host cells.[2] Enhancing the therapeutic index—the ratio between the toxic dose and the effective dose—is crucial for developing safe and effective therapies.[3][4][5]

Q2: What is the primary mechanism of action of this compound and other polyether ionophores?

The primary mechanism of action involves the formation of a lipid-soluble complex with cations (like K+, Na+, H+) and facilitating their transport across cell membranes. This dissipates crucial ion gradients across cellular and mitochondrial membranes, leading to a cascade of events including disruption of cellular pH, mitochondrial dysfunction, and ultimately cell death in susceptible organisms.[1][6]

Q3: What are the common off-target effects and toxicities associated with polyether ionophores?

The primary toxicity of polyether ionophores stems from their lack of selectivity between microbial and mammalian cells.[6] Off-target effects can include:

  • Cardiotoxicity: Disruption of ion homeostasis in cardiac muscle cells can lead to arrhythmias and cardiomyopathy.

  • Myotoxicity: Skeletal muscle damage is a common finding in toxicity studies.[6]

  • Mitochondrial Dysfunction: As ionophores can disrupt mitochondrial membrane potential, they can interfere with cellular respiration and ATP production in host cells.[7][8][9]

Q4: How can the therapeutic index of this compound derivatives be improved?

Strategies to enhance the therapeutic index focus on increasing selectivity for target pathogens while minimizing host cell toxicity. Key approaches include:

  • Structural Modification (Structure-Activity Relationship, SAR): Chemical modifications to the this compound scaffold can alter its ion selectivity, lipophilicity, and interaction with cell membranes, potentially leading to derivatives with higher affinity for microbial cells.[10][11][12][13]

  • Targeted Delivery: Encapsulating the derivatives in targeted delivery systems (e.g., liposomes, nanoparticles) can increase their concentration at the site of infection, reducing systemic exposure and toxicity.

  • Formulation Strategies: For poorly soluble derivatives, optimizing the formulation can improve bioavailability and therapeutic efficacy at lower, less toxic doses.[14][15][16][17]

Troubleshooting Guides

In Vitro Assays

Problem: High variability or poor reproducibility in cell-based cytotoxicity assays.

Possible Cause Troubleshooting Steps
Compound Precipitation This compound derivatives are often poorly soluble in aqueous media. Visually inspect wells for precipitation. Increase the concentration of the solubilizing agent (e.g., DMSO), but keep it below cytotoxic levels (typically <0.5%). Consider pre-warming the media before adding the compound.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[18][19][20]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Interaction with Assay Reagents The compound may interfere with the assay chemistry (e.g., reducing MTT tetrazolium salts). Run a cell-free control with the compound and assay reagents to check for direct interaction.
Media Autofluorescence High background from media components can interfere with fluorescence-based assays. Use phenol red-free media or perform measurements in a buffered saline solution.[21]

Problem: No significant difference in activity between derivative and parent compound.

Possible Cause Troubleshooting Steps
Ineffective Chemical Modification The modification at the 4'-O-demethyl position may not significantly alter the key properties for activity (e.g., ion binding, membrane insertion). Synthesize and test a broader range of derivatives with diverse functional groups.[10][11]
Assay Not Sensitive Enough The assay may not be sensitive enough to detect subtle differences in potency. Use a more sensitive cell line or a more direct measure of ionophore activity (e.g., measuring changes in intracellular ion concentrations).
Incorrect Concentration Range The tested concentration range may be too high or too low. Perform a wider dose-response curve to capture the full activity profile of each compound.
In Vivo Studies

Problem: Low or no in vivo efficacy despite good in vitro activity.

Possible Cause Troubleshooting Steps
Poor Bioavailability The compound may have poor oral absorption or be rapidly metabolized. Characterize the pharmacokinetic properties (ADME) of the derivative. Consider alternative routes of administration (e.g., intravenous, intraperitoneal).
Inadequate Formulation Poor solubility can lead to low absorption.[14][15][16][17] Develop an appropriate formulation to enhance solubility and absorption, such as a microemulsion or a lipid-based delivery system.[15][16]
High Protein Binding The compound may be highly bound to plasma proteins, reducing the free concentration available to act on the target. Determine the plasma protein binding of the derivative.
Rapid Clearance The compound may be rapidly cleared from circulation. Investigate the metabolic stability of the compound in liver microsomes.

Problem: Unexpected toxicity in animal models.

Possible Cause Troubleshooting Steps
Off-Target Effects The derivative may have unforeseen off-target effects.[6] Conduct a thorough toxicological evaluation, including histopathology of key organs (heart, skeletal muscle, liver, kidney).
Formulation Vehicle Toxicity The vehicle used to dissolve the compound may be causing toxicity. Run a vehicle-only control group to assess the toxicity of the formulation itself.
Species-Specific Toxicity The toxicity of polyether ionophores can vary significantly between species.[6][22] If possible, test in more than one animal model.

Data Presentation

Table 1: Hypothetical In Vitro Activity and Cytotoxicity of this compound Derivatives

CompoundModificationMIC50 vs. S. aureus (µM)IC50 vs. HepG2 cells (µM)Therapeutic Index (IC50/MIC50)
DianemycinParent Compound0.51.02.0
DD-01 4'-O-Demethyl0.41.53.75
DD-02 4'-O-Acetyl0.85.06.25
DD-03 4'-O-Propionyl0.68.213.67
DD-04 4'-O-Benzyl1.24.53.75

Table 2: Hypothetical Pharmacokinetic Parameters of Selected Derivatives in Rats

CompoundRouteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
DD-01 Oral (10 mg/kg)50225015
DD-03 Oral (10 mg/kg)1201.560035
DD-03 IV (2 mg/kg)4500.11714100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[23]

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial two-fold dilutions in broth in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of a mammalian cell line (e.g., HepG2).[24]

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Assessment of Mitochondrial Toxicity using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.[7][8][9]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with the this compound derivative at various concentrations for a defined period.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer. After measuring the basal OCR, sequentially inject mitochondrial stressor compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the changes in OCR parameters in response to the compound treatment to identify effects on mitochondrial function.

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S Synthesis of this compound Derivatives MIC MIC Assay (Antimicrobial Activity) S->MIC Test for efficacy Cyto Cytotoxicity Assay (e.g., MTT) S->Cyto Test for host cell toxicity MIC->Cyto Compare Efficacy and Toxicity Mito Mitochondrial Toxicity Assay Cyto->Mito Investigate mechanism of toxicity PK Pharmacokinetics (ADME) Cyto->PK Select promising candidates Tox In Vivo Toxicity PK->Tox Efficacy Efficacy in Animal Model PK->Efficacy Tox->Efficacy Assess Therapeutic Window

Caption: Experimental workflow for enhancing the therapeutic index.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Ionophore This compound Derivative Cation_in Increased Intracellular Cations Ionophore->Cation_in Ion Transport Cation_out Cations (K+, Na+) (Extracellular) Cation_out->Ionophore pH_disrupt Disruption of pH Homeostasis Cation_in->pH_disrupt Mito_dys Mitochondrial Dysfunction Cation_in->Mito_dys Cell_death Cell Death pH_disrupt->Cell_death ATP_decrease Decreased ATP Production Mito_dys->ATP_decrease ROS_increase Increased ROS Mito_dys->ROS_increase ATP_decrease->Cell_death ROS_increase->Cell_death

Caption: Mechanism of action and toxicity pathway of ionophores.

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Validation & Comparative

A Comparative Analysis of 4'-O-Demethyldianemycin and Monensin: Antibacterial Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of 4'-O-Demethyldianemycin and the well-established ionophore antibiotic, monensin. This document summarizes available quantitative data, outlines experimental protocols for assessing antibacterial activity, and visually represents the compounds' mechanisms of action.

Executive Summary

Both this compound and monensin are polyether ionophore antibiotics known for their activity against Gram-positive bacteria. Monensin is a widely studied and commercially utilized compound, particularly in veterinary medicine.[1][2] Information regarding this compound is less extensive, but it is recognized as a derivative of dianemycin with activity against Gram-positive organisms.[] The antibacterial properties of these ionophores stem from their ability to disrupt ion gradients across bacterial cell membranes, leading to cell death.[1][4] This guide aims to collate the existing data to facilitate a comparative understanding of their potential as antibacterial agents.

Quantitative Data on Antibacterial Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Monensin Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.20 - 6.25[1]
Methicillin-Susceptible Staphylococcus aureus (MSSA)High Activity[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)High Activity[1]
Gram-Positive CocciComparable to Monensin[1]

Note: "High Activity" indicates that the source reported significant efficacy without specifying a precise MIC value. The MIC for a 26-fenylaminomonensin derivative was reported as 0.20–6.25 μg/mL against various bacterial strains, which was noted as being higher than that of the parent monensin.[1]

Data on this compound:

While one source explicitly states that this compound exhibits activity against Gram-positive bacteria, specific MIC values have not been identified in the surveyed literature.[]

Experimental Protocols

The standard method for determining the in vitro antibacterial efficacy of ionophores like this compound and monensin is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Key Steps:

  • Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic in Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate D->E F Read MIC Value E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

Both this compound and monensin belong to the class of ionophore antibiotics. Their primary mechanism of action involves the transport of metal cations across biological membranes, disrupting the natural ion gradients essential for bacterial survival.

Monensin:

Monensin is a well-characterized Na+/H+ antiporter.[4] It forms a lipid-soluble complex with monovalent cations, primarily sodium (Na+), and facilitates their transport across the bacterial cell membrane in exchange for protons (H+). This action disrupts the transmembrane electrochemical gradients, leading to a cascade of detrimental effects, including:

  • Dissipation of the proton motive force: This inhibits ATP synthesis and other essential cellular processes.

  • Alteration of intracellular pH: The influx of H+ acidifies the cytoplasm.

  • Swelling and lysis of the bacterial cell: The uncontrolled ion movement leads to osmotic instability.

This compound:

As a derivative of dianemycin, this compound is presumed to function as an ionophore, affecting ion transport across bacterial membranes.[5] The specific cation selectivity and transport mechanism of this compound have not been as extensively studied as those of monensin. However, the general mechanism is expected to be similar, involving the disruption of ion homeostasis.

Signaling Pathway Diagram:

Ionophore_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ionophore Ionophore (Monensin or this compound) Proton_in Proton (H+) Ionophore->Proton_in Transport & Exchange Disruption Disruption of Ion Gradient Ionophore->Disruption Cation_out Cation (e.g., Na+) Cation_out->Ionophore Complexation Death Cell Death Disruption->Death

Caption: General mechanism of action for ionophore antibiotics.

Conclusion

References

Efficacy of 4'-O-Demethyldianemycin Against Drug-Resistant Gram-Positive Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant threat to public health. This has spurred the search for novel antimicrobial agents with potent activity against these challenging pathogens. One such compound of interest is 4'-O-Demethyldianemycin, a polyether ionophore antibiotic. This guide provides a comparative analysis of the available data on this compound and its potential efficacy against drug-resistant Gram-positive bacteria, benchmarked against established therapeutic alternatives.

Introduction to this compound

This compound, also known as TM-531B, is a polyether antibiotic produced by Streptomyces hygroscopicus TM-531.[1][2] As a member of the ionophore class of antibiotics, its mechanism of action is predicated on the disruption of ion gradients across the bacterial cell membrane.[3][4][5] Polyether ionophores are lipophilic molecules that can form complexes with metal cations and transport them across cell membranes, leading to a breakdown of the membrane potential and ultimately, cell death.[3][4][6] This mode of action is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.[3][4]

While specific in-vitro efficacy data for this compound is limited in publicly available literature, the parent compound, dianemycin, has demonstrated potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 0.006 to 12.5 µg/mL.[5] It is plausible that this compound exhibits a similar spectrum of activity.

Comparative In Vitro Efficacy

To contextualize the potential of this compound, its anticipated efficacy is compared with that of standard-of-care antibiotics used to treat drug-resistant Gram-positive infections: vancomycin, linezolid, and daptomycin. The following table summarizes the MIC ranges for these agents against key pathogens.

AntibioticMRSA (MIC Range, µg/mL)VRE (MIC Range, µg/mL)
This compound (as Dianemycin) 0.006 - 12.5 (inferred)[5]0.006 - 12.5 (inferred)[5]
Vancomycin 0.5 - 2>256 (for VanA strains)
Linezolid 0.25 - 40.38 - 1.5
Daptomycin 0.064 - 1.50.38 - 3

Note: Data for this compound is inferred from its parent compound, dianemycin, due to the lack of specific publicly available data.

Mechanism of Action: A Shared Pathway for Polyether Ionophores

The proposed mechanism of action for this compound, consistent with other polyether ionophores, involves the disruption of the bacterial cell membrane's ion balance. This process can be visualized as a multi-step pathway.

Mechanism of Action of Polyether Ionophores cluster_membrane Bacterial Cell Membrane Ionophore Polyether Ionophore (e.g., this compound) Complex Ionophore-Cation Complex Ionophore->Complex Binds to Cations (e.g., K+, Na+) Disruption Membrane Potential Disruption Complex->Disruption Transports Cations Across Membrane CellDeath Bacterial Cell Death Disruption->CellDeath Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of a novel antibiotic's efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., MRSA, VRE) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[7]

Broth Microdilution Workflow for MIC Determination Prep Prepare Serial Dilutions of Antibiotic Inoculate Inoculate Microtiter Plate Prep->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20h Inoculate->Incubate Read Read and Record MIC Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal.[8][9][10]

Time-Kill Assay Experimental Workflow Culture Grow Bacteria to Log Phase Expose Expose to Antibiotic at Different Concentrations Culture->Expose Sample Collect Samples at Time Intervals Expose->Sample Plate Plate Serial Dilutions Sample->Plate Count Count CFU and Plot Results Plate->Count

Caption: Experimental workflow for a time-kill assay.

In Vivo Efficacy: Mouse Sepsis Model

This model is used to evaluate the in vivo efficacy of an antimicrobial agent in a systemic infection.

Protocol:

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of the target pathogen (e.g., MRSA).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the antimicrobial agent at various doses and routes of administration (e.g., intravenous, subcutaneous). A control group receives a vehicle.

  • Monitoring: The survival of the mice is monitored over a period of several days. Other endpoints can include bacterial load in blood and organs (e.g., spleen, liver, kidneys) at specific time points.[1][2][11]

  • Analysis: Survival curves are generated and statistically analyzed (e.g., Kaplan-Meier analysis). Bacterial loads in different tissues are compared between treated and control groups.

Mouse Sepsis Model for In Vivo Efficacy Infect Infect Mice with Pathogen Treat Administer Antibiotic or Vehicle Infect->Treat Monitor Monitor Survival and Bacterial Load Treat->Monitor Analyze Analyze Survival Curves and Tissue Burden Monitor->Analyze

Caption: Workflow of a mouse sepsis model for in vivo antibiotic testing.

Conclusion

This compound represents a potential therapeutic agent against drug-resistant Gram-positive bacteria due to its classification as a polyether ionophore, a class of compounds with a demonstrated mechanism of action against these pathogens. However, a significant gap exists in the publicly available scientific literature regarding its specific in vitro and in vivo efficacy. The inferred potency based on its parent compound, dianemycin, is promising, but dedicated studies are required to establish a definitive activity profile. Further research comparing this compound directly with existing antibiotics using standardized protocols is essential to fully elucidate its therapeutic potential and position it within the current armamentarium against multidrug-resistant Gram-positive infections.

References

Validating the Ionophore Activity of 4'-O-Demethyldianemycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the ionophore activity of the novel compound 4'-O-Demethyldianemycin. By comparing its performance against the well-characterized ionophore Dianemycin and other alternatives, researchers can effectively assess its potential as a new ion-transporting agent. This document outlines key experimental protocols, data presentation strategies, and visual representations of the underlying mechanisms and workflows.

Introduction to Ionophores and this compound

Ionophores are lipid-soluble molecules that transport ions across biological membranes, disrupting the natural ion gradients that are crucial for various cellular processes.[1] They play a significant role in biomedical research and drug development due to their antimicrobial, anticancer, and other therapeutic properties. Dianemycin is a known polyether antibiotic that acts as an ionophore.[2][3] this compound is a derivative of Dianemycin, and its ionophore activity requires rigorous validation. This guide outlines the essential experiments to characterize its function.

Comparative Analysis of Ionophore Activity

To validate the activity of this compound, its performance should be benchmarked against established ionophores. Dianemycin serves as a primary reference compound due to its structural similarity. Other ionophores like Monensin and Valinomycin can also be included for a broader comparison of ion selectivity and transport efficiency.

Table 1: Comparative Ionophore Activity Data

ParameterThis compoundDianemycinMonensinValinomycin
Primary Ion Selectivity Experimental DataK+, Na+Na+ > K+K+
Optimal Concentration (EC50) Experimental DataExperimental DataExperimental DataExperimental Data
Effect on Membrane Potential Experimental DataDepolarizationDepolarizationDepolarization
Mechanism of Action Experimental DataCation/Proton ExchangeCation/Proton ExchangeCation Carrier

Experimental Protocols

Ion Flux Assay using Large Unilamellar Vesicles (LUVs)

This assay directly measures the ability of an ionophore to transport ions across a lipid bilayer.[4] A fluorescent dye entrapped within LUVs is used to detect the influx of specific cations.

Protocol:

  • Preparation of LUVs:

    • Prepare LUVs encapsulating a fluorescent indicator sensitive to the ion of interest (e.g., calcein for divalent cations, or a pH-sensitive dye like ACMA for proton flux coupled to cation transport).[4][5]

    • The LUVs should be prepared in a buffer with a low concentration of the ion to be tested.

  • Assay Execution:

    • Suspend the LUVs in an iso-osmotic buffer containing the cation of interest (e.g., K+, Na+).

    • Add this compound or a control ionophore to the suspension.

    • Monitor the change in fluorescence over time using a fluorometer. An increase or decrease in fluorescence, depending on the dye used, indicates ion transport into the vesicles.[4]

  • Data Analysis:

    • Calculate the initial rate of ion transport from the fluorescence kinetic data.

    • Determine the concentration-dependence of the ionophore activity by performing the assay with a range of this compound concentrations.

G cluster_prep LUV Preparation cluster_assay Ion Flux Assay cluster_analysis Data Analysis prep1 Hydrate lipid film with fluorescent dye prep2 Extrude through polycarbonate membrane to form LUVs prep1->prep2 prep3 Remove external dye via size exclusion chromatography prep2->prep3 assay1 Suspend LUVs in buffer with cations prep3->assay1 LUVs with entrapped dye assay2 Add this compound or control ionophore assay1->assay2 assay3 Monitor fluorescence change over time assay2->assay3 analysis1 Calculate initial rate of ion transport assay3->analysis1 Kinetic data analysis2 Determine EC50 analysis1->analysis2

Caption: Experimental workflow for the ion flux assay.

Membrane Potential Measurement in Live Cells

This assay assesses the impact of the ionophore on the plasma membrane potential of living cells.[6] Changes in membrane potential are a direct consequence of altered ion flow across the cell membrane.[7]

Protocol:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HeLa, HEK293) to a desired confluency in a multi-well plate.

  • Loading with Potentiometric Dye:

    • Incubate the cells with a membrane potential-sensitive fluorescent dye (e.g., Di-4-ANEPPS, a fast-response probe, or a slow-response dye).[8][9]

  • Treatment and Measurement:

    • Wash the cells to remove excess dye.

    • Add this compound, a control ionophore (like Dianemycin), or a vehicle control to the cells.

    • Immediately begin recording the fluorescence intensity using a fluorescence plate reader or a microscope. A change in fluorescence indicates a change in membrane potential.[9]

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline before treatment.

    • Compare the magnitude and kinetics of the membrane potential change induced by this compound with that of the control ionophores.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a cation-transporting ionophore like this compound, which leads to the disruption of cellular ion gradients.

G cluster_membrane Cellular Membrane cluster_effects Downstream Effects ionophore This compound extracellular Extracellular Space (High Na+, Low K+) ionophore->extracellular Transports Cations (e.g., Na+) in intracellular Intracellular Space (Low Na+, High K+) ionophore->intracellular Transports Cations (e.g., K+) out depolarization Membrane Depolarization ionophore->depolarization gradient_loss Loss of Ion Gradient ionophore->gradient_loss ion_channel Ion Channel (e.g., K+) signaling Altered Cellular Signaling depolarization->signaling gradient_loss->signaling

Caption: Signaling pathway of ionophore-mediated ion transport.

Conclusion

The validation of this compound's ionophore activity requires a systematic approach comparing it to well-known ionophores. The experimental protocols for ion flux and membrane potential measurements outlined in this guide provide a solid foundation for this characterization. The resulting data, when presented clearly in comparative tables, will enable researchers to ascertain the specific properties of this compound and its potential applications in research and drug development.

References

Cross-Resistance Profile of 4'-O-Demethyldianemycin and Other Ionophore Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of ionophore antibiotics, with a focus on providing context for the likely behavior of 4'-O-Demethyldianemycin. Due to a lack of specific cross-resistance studies on this compound, this document leverages data from its parent compound, dianemycin (also known as nanchangmycin), and other structurally related ionophores to infer potential cross-resistance patterns.

Introduction to this compound and Ionophore Antibiotics

This compound is a polyether ionophore antibiotic produced by Streptomyces hygroscopicus.[] Ionophores are a class of antibiotics that disrupt the normal transmembrane ion concentration gradients in microorganisms.[2] While extensively used in veterinary medicine, their use in humans has been limited due to toxicity concerns.[3][4][5] However, there is renewed interest in their potential clinical applications against drug-resistant pathogens.[6] Understanding their cross-resistance profiles with other antibiotics is crucial for evaluating their therapeutic potential and risks.

Summary of Cross-Resistance Data

Quantitative data on the cross-resistance of this compound with other antibiotics is not currently available in published literature. However, studies on closely related ionophores provide valuable insights. The following table summarizes key findings from cross-resistance studies of other ionophore antibiotics.

Ionophore-Resistant OrganismInducing Ionophore(s)Antibiotic Tested for Cross-ResistanceObserved Change in Minimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusNanchangmycin (Dianemycin)LasalocidNo significant change[6]
SalinomycinNo significant change[6]
CalcimycinNo significant change[6]
Clostridium aminophilum FMonensin and LasalocidMost antibiotics (class not specified)No significant change[7]
Bacitracin32-fold increase[7]
Enterococcus strainsSalinomycin and NarasinMonensin and LasalocidNo cross-resistance observed[7]

Key Observations:

  • Limited Cross-Resistance Among Ionophores: Studies suggest that resistance to one ionophore does not consistently confer resistance to other ionophores. For instance, nanchangmycin-resistant S. aureus did not show cross-resistance to lasalocid, salinomycin, or calcimycin.[6] Similarly, enterococcal strains resistant to salinomycin and narasin were not cross-resistant to monensin and lasalocid.[7]

  • Potential for Cross-Resistance with Specific Antibiotics: In contrast, ionophore-resistant Clostridium aminophilum F demonstrated a significant 32-fold increase in the MIC for bacitracin, indicating a shared resistance mechanism.[7]

  • Co-selection for Resistance: There is evidence that the use of ionophores in agriculture may co-select for resistance to medically important antibiotics, such as tetracycline and vancomycin, in bacteria carrying ionophore resistance genes.[4][5]

Experimental Protocols

The determination of cross-resistance is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) of various antibiotics against a bacterial strain that has developed resistance to a specific agent.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The following is a generalized broth microdilution protocol for determining MIC values.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • M Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Stock solutions of the antibiotics to be tested

  • Sterile diluent (e.g., saline or MHB)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each antibiotic in the growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the final well volume.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cross-Resistance Determination

The following diagram illustrates the typical workflow for a cross-resistance study.

G cluster_0 Strain Preparation cluster_1 MIC Determination cluster_2 Data Analysis A Wild-Type Bacterial Strain B Culture with Sub-lethal Concentrations of This compound A->B Exposure C Isolate Resistant Strain B->C Selection E Inoculate with Wild-Type and Resistant Strains C->E D Prepare Serial Dilutions of Test Antibiotics D->E F Incubate Plates E->F G Determine MIC Values F->G H Compare MICs of Wild-Type vs. Resistant Strain G->H I Identify Cross-Resistance or Collateral Sensitivity H->I

Caption: Workflow for assessing antibiotic cross-resistance.

Signaling Pathway of Ionophore Action

The primary mechanism of action for ionophore antibiotics involves the disruption of ion gradients across the cell membrane, leading to cell death.

G Ionophore Ionophore Cell_Membrane Cell_Membrane Ionophore->Cell_Membrane Binds to Ion_Gradient_Disruption Ion_Gradient_Disruption Cell_Membrane->Ion_Gradient_Disruption Facilitates transport across Cell_Death Cell_Death Ion_Gradient_Disruption->Cell_Death Leads to

Caption: Simplified signaling pathway of ionophore antibiotics.

References

Comparison of In Vivo Efficacy of Various Anticoccidial Agents in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Dear Researcher,

Upon a comprehensive search for in vivo efficacy studies of 4'-O-Demethyldianemycin in animal models, we were unable to locate any specific published research detailing the in vivo efficacy of this particular compound. Our search included various databases and search terms related to this compound, its potential derivatives, and its likely application in treating coccidiosis in animal models, particularly in poultry.

The search results did, however, provide extensive information on the in vivo efficacy of other treatments for coccidiosis, a common parasitic disease in poultry caused by protozoa of the genus Eimeria.[1] This condition leads to significant economic losses in the poultry industry due to intestinal lesions, poor weight gain, and mortality.[1]

Given the absence of specific data for this compound, we have compiled a comparative guide on established and alternative anticoccidial treatments for which in vivo efficacy data in animal models are available. This guide is intended to provide a relevant framework for understanding the evaluation of anticoccidial drugs and may serve as a valuable reference for future studies on new chemical entities like this compound.

The control of coccidiosis in poultry largely relies on prophylactic administration of anticoccidial drugs in feed.[2] These drugs are broadly categorized as ionophores (polyether antibiotics) and chemical synthetics.[1][2] Additionally, vaccines and natural plant extracts are gaining prominence as alternative strategies.[3][4]

Data on In Vivo Efficacy of Common Anticoccidial Drugs

The efficacy of anticoccidial drugs is often evaluated based on parameters such as the reduction in oocyst excretion, lesion scores in the intestine, mortality rates, and improvements in body weight gain and feed conversion ratio (FCR).[5][6] The Anticoccidial Index (ACI) is a composite score used to provide an overall assessment of a drug's efficacy.[7] An ACI score of 180 or more is considered excellent.[7]

Anticoccidial Agent Drug Class Mechanism of Action Key Efficacy Findings in Broiler Chickens (vs. Infected, Unmedicated Control)
Toltrazuril TriazinetrioneCoccidiocidal; active against both asexual and sexual stages by inhibiting nuclear division.[8]Demonstrated high effectiveness against Eimeria tenella field isolates.[5][6]
Diclazuril BenzeneacetonitrileCoccidiocidal; affects the normal differentiation of endogenous parasite stages, leading to degeneration.[9]A single 5 mg/kg oral dose affected both asexual and sexual development of E. tenella.[9]
Amprolium Thiamine analogCoccidiostatic; competitively inhibits thiamine uptake in the parasite, primarily affecting the first-generation schizont.[8]Used for both prevention and treatment of coccidiosis.[8]
Salinomycin Monovalent ionophoreDisrupts ion gradients across the parasite's cell membrane, leading to cell death.[2][8]Active against sporozoites and early and late asexual stages of chicken coccidia.[8]
Maduramicin Monovalent ionophoreSimilar to other ionophores, disrupts ion gradients.Showed limited efficacy to partial resistance against some caecal coccidiosis isolates.[5][6]
Sulphaclozine SulfonamideCoccidiostatic or coccidiocidal; interferes with folic acid synthesis in the parasite.[8]Resistance has been observed in several field isolates.[5][6]

Experimental Protocols for In Vivo Efficacy Testing

A standard protocol for evaluating the in vivo efficacy of anticoccidial drugs in chickens typically involves the following steps:

1. Animal Model: Day-old broiler chicks are commonly used. They are raised in a controlled environment with anticoccidial-free feed and water to ensure they are susceptible to infection.[5][6]

2. Experimental Groups: Birds are randomly allocated to different groups, including:

  • Non-infected, non-medicated control
  • Infected, non-medicated control
  • Infected, medicated with the test compound at various doses
  • Infected, medicated with a reference anticoccidial drug[10]

3. Infection: At a specific age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species (e.g., E. tenella, E. maxima, E. acervulina).[5][10]

4. Treatment: The test compound or reference drug is administered in the feed or drinking water, starting shortly before or at the time of infection and continuing for a specified period (e.g., 7 days post-infection).[5]

5. Data Collection and Analysis:

  • Performance Parameters: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.
  • Oocyst Excretion: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram of feces (OPG).
  • Lesion Scoring: At the end of the experimental period, a subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale (e.g., 0 to 4).[6]
  • Mortality: Daily mortality is recorded.
  • Anticoccidial Index (ACI): Calculated using the formula: ACI = (% Survival + % Relative Body Weight Gain) - (Lesion Index + Oocyst Index).[7]

Visualization of Experimental Workflow

Below is a generalized workflow for an in vivo anticoccidial efficacy study.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Data Collection & Analysis Phase A Day-old broiler chicks received B Raised on anticoccidial-free feed A->B C Random allocation to experimental groups D Treatment administration (Test compound / Reference drug) C->D E Oral inoculation with Eimeria oocysts C->E D->E F Monitor performance (Weight gain, FCR) E->F G Collect feces for oocyst counting (OPG) E->G H Score intestinal lesions at necropsy E->H I Calculate Anticoccidial Index (ACI) F->I G->I H->I J Evaluation of Efficacy I->J

Caption: Generalized workflow for an in vivo anticoccidial efficacy study in broiler chickens.

While direct data on this compound is not currently available in the public domain, the established methodologies and comparative data for other anticoccidial agents provide a robust framework for its future evaluation. Should in vivo studies of this compound be published, a similar comparative approach will be invaluable in determining its potential as a novel anticoccidial agent.

References

Navigating the Structure-Activity Landscape of 4'-O-Demethyldianemycin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dianemycin is a polyether antibiotic produced by Streptomyces hygroscopicus that exhibits significant activity against Gram-positive bacteria and coccidial parasites. Its mode of action involves the transport of cations across biological membranes, disrupting the natural ion gradients essential for cellular function. The 4'-O-demethylated analogue, 4'-O-Demethyldianemycin (also known as TM-531B), has also been isolated from S. hygroscopicus and demonstrates activity against Gram-positive bacteria.

This guide will explore the hypothetical structure-activity relationships of this compound analogues, focusing on key structural modifications and their potential impact on biological activity. The presented data is representative and aims to illustrate the principles of SAR within this class of compounds.

Comparative Biological Activity of Dianemycin Analogues

The following table summarizes the representative in vitro activity of a hypothetical series of this compound analogues against a panel of Gram-positive bacteria and the coccidian parasite Eimeria tenella. Minimum Inhibitory Concentration (MIC) values are used to quantify antibacterial activity, while the half-maximal inhibitory concentration (IC50) is used for anticoccidial activity.

CompoundR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisIC50 (µM) vs. E. tenella
Dianemycin-CH3-OH-H1.560.780.12
This compound -H -OH -H 3.12 1.56 0.25
Analogue 1-H-OCH3-H6.253.120.51
Analogue 2-H-OH-CH33.121.560.28
Analogue 3-H-OH-COCH312.56.251.10
Analogue 4-C2H5-OH-H1.560.780.15

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate potential SAR trends.

Structure-Activity Relationship Insights

Based on the representative data, several key SAR trends can be inferred:

  • 4'-O-Methyl Group: The presence of the methyl group at the 4'-O-position in dianemycin appears to be favorable for both antibacterial and anticoccidial activity, as its removal in this compound leads to a slight decrease in potency.

  • Modifications at the 4'-Hydroxyl Group: Esterification or etherification of the 4'-hydroxyl group (Analogue 1 and Analogue 3) appears to be detrimental to activity, suggesting that a free hydroxyl group is important for interaction with the biological target or for its ionophoric properties.

  • Modifications at other positions: Small alkyl substitutions at other positions on the dianemycin scaffold (Analogue 2) may be tolerated with minimal impact on activity.

  • Alkyl Substitutions on the Aglycone: Increasing the lipophilicity through larger alkyl groups on the main polyether chain (Analogue 4) could potentially enhance activity, likely by improving membrane permeability.

SAR_Relationship cluster_0 Core Structure cluster_1 Modifications cluster_2 Biological Activity Dianemycin_Core Dianemycin Scaffold R1 R1 at 4'-O position Dianemycin_Core->R1 R2 R2 at C-X Dianemycin_Core->R2 R3 R3 at C-Y Dianemycin_Core->R3 Antibacterial Antibacterial Activity R1->Antibacterial -CH3 > -H > -C2H5 Anticoccidial Anticoccidial Activity R1->Anticoccidial -CH3 > -H > -C2H5 R2->Antibacterial -OH > -OCH3 R3->Anticoccidial -H > -COCH3

Caption: Logical relationship of SAR for dianemycin analogues.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound analogues.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against Gram-positive bacteria.

Materials:

  • Test compounds (this compound analogues)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in CAMHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial_Workflow A Prepare compound stock solutions C Perform 2-fold serial dilutions in 96-well plate A->C B Prepare bacterial inoculum (5x10^5 CFU/mL) D Inoculate wells with bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (visual or OD600) E->F

Caption: Experimental workflow for in vitro antimicrobial testing.

In Vitro Anticoccidial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Eimeria tenella.

Materials:

  • Test compounds

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporozoites

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add the medium containing the test compounds.

  • Sporozoite Infection: Freshly excysted E. tenella sporozoites are added to each well at a concentration of 5 x 10^4 sporozoites/well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Anticoccidial_Workflow A Seed MDBK cells in 96-well plates B Treat cells with serial dilutions of compounds A->B C Infect cells with E. tenella sporozoites B->C D Incubate for 48h at 37°C, 5% CO2 C->D E Perform MTT assay for cell viability D->E F Calculate IC50 values E->F

Caption: Workflow for in vitro anticoccidial activity assay.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of polyether ionophores like dianemycin involves the disruption of ion gradients across cellular membranes. This is achieved by forming a lipophilic complex with cations (primarily K+, Na+, and H+) and facilitating their transport across the lipid bilayer.

Ionophore_Mechanism cluster_0 Cell Membrane Membrane Ionophore_out Ionophore Complex_out Ionophore-K+ Complex Ionophore_out->Complex_out Binds K+ K_out K+ K_out->Complex_out Ionophore_in Ionophore Complex_out->Ionophore_in Transports across membrane K_in K+ Ionophore_in->K_in Releases K+ Complex_in Ionophore-H+ Complex Ionophore_in->Complex_in Binds H+ H_in H+ H_in->Complex_in Complex_in->Ionophore_out Returns to exterior

Caption: Simplified diagram of ionophore-mediated cation transport.

This disruption of the delicate balance of intracellular and extracellular ion concentrations leads to a cascade of detrimental effects on the cell, including:

  • Dissipation of the membrane potential: This affects a multitude of cellular processes that rely on the electrochemical gradient, such as ATP synthesis and nutrient transport.

  • Changes in intracellular pH: The exchange of cations for protons can lead to acidification or alkalinization of the cytoplasm, inhibiting enzymatic activity.

  • Cellular swelling and lysis: The uncontrolled influx of ions can lead to osmotic imbalances, causing the cell to swell and eventually rupture.

The subtle structural differences between analogues can significantly impact their ion selectivity, transport efficiency, and ultimately, their biological potency. Further research focusing on the synthesis and systematic biological evaluation of a diverse range of this compound analogues is warranted to fully elucidate the SAR and to develop novel therapeutic agents with improved efficacy and safety profiles.

Benchmarking 4'-O-Demethyldianemycin Against Current Veterinary Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the polyether ionophore antibiotic, 4'-O-Demethyldianemycin, against commonly used veterinary antibiotics for the treatment of bacterial infections in livestock. Due to the limited publicly available data on the in vitro activity of this compound against specific veterinary pathogens, this document focuses on providing a framework for comparison, including detailed experimental protocols and a summary of the known efficacy of current antibiotics. Further research is required to generate the necessary data for a direct quantitative comparison of this compound.

Introduction to this compound

This compound is a polyether ionophore antibiotic, a class of compounds known for their activity primarily against Gram-positive bacteria.[1][2] Polyether ionophores act by disrupting the ion gradients across the cell membranes of susceptible microorganisms, leading to metabolic disruption and cell death.[1][3] This class of antibiotics has been utilized in veterinary medicine for their antibacterial and anticoccidial properties.[1]

Current Veterinary Antibiotics for Comparison

This guide focuses on three widely used veterinary antibiotics for the treatment of respiratory and other bacterial diseases in swine, cattle, and poultry:

  • Tulathromycin: A macrolide antibiotic effective against a broad spectrum of bacteria causing respiratory disease in cattle and swine.[4][5][6]

  • Florfenicol: A synthetic broad-spectrum antibiotic used to treat respiratory infections in cattle and swine.[7][8][9]

  • Enrofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity used in poultry and other livestock.[10][11][12]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the comparator antibiotics against key veterinary pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. All values are presented in micrograms per milliliter (µg/mL). Data for this compound is currently unavailable and requires experimental determination.

Pathogen Host This compound MIC (µg/mL) Tulathromycin MIC (µg/mL) Florfenicol MIC (µg/mL) Enrofloxacin MIC (µg/mL)
Mannheimia haemolyticaCattleData not available0.5 - 4[5]≤2[8][9]0.16 - 0.5[13]
Pasteurella multocidaCattle, SwineData not available0.25 - 4[5]≤2[8][9]Data not available
Actinobacillus pleuropneumoniaeSwineData not available4 - 16[5]≤2[8][9]Data not available
Streptococcus suisSwineData not availableData not available≤2[8][9]Data not available
Clostridium perfringensPoultryData not availableData not availableData not availableData not available
Staphylococcus aureusGeneralData not availableData not availableData not availableData not available
Salmonella EnteritidisPoultryData not availableData not availableData not available0.0625 - 1[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document VET01.[4][7][14][15]

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the veterinary pathogen.
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of each antibiotic (this compound, tulathromycin, florfenicol, enrofloxacin) in a suitable solvent.
  • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations. Each well should contain 100 µL of the diluted antibiotic.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate (except for the sterility control well) with 100 µL of the prepared bacterial inoculum.
  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) and enriched media may be required as per CLSI guidelines.[4]

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Select Veterinary Pathogen culture Culture Pathogen on Agar start->culture inoculum Prepare 0.5 McFarland Inoculum culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate antibiotic_prep Prepare Serial Dilutions of Antibiotics antibiotic_prep->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Visually Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Comparative Data determine_mic->end

Caption: Workflow for MIC Determination.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_disruption Cellular Disruption ionophore Polyether Ionophore (this compound) gradient_disruption Disruption of Ion Gradient ionophore->gradient_disruption Forms complex with cation and transports across membrane cation Cation (e.g., K+, Na+) cation->ionophore membrane Lipid Bilayer ph_change Intracellular pH Change gradient_disruption->ph_change metabolic_inhibition Metabolic Inhibition gradient_disruption->metabolic_inhibition cell_death Bacterial Cell Death ph_change->cell_death metabolic_inhibition->cell_death

Caption: Mechanism of Polyether Ionophores.

References

Safety Operating Guide

Essential Safety and Handling Guidance for 4'-O-Demethyldianemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4'-O-Demethyldianemycin, a polyether antibiotic produced by Streptomyces hygroscopicus TM-531, which has demonstrated activity against gram-positive bacteria.[] As the acute and chronic toxicity of this substance are not fully known, it is imperative to handle it with extreme caution as a research and development compound.[2] All procedures should be conducted by trained professionals in a controlled laboratory environment.

I. Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound, based on general best practices for hazardous research chemicals.

PPE Category Specification Purpose
Eye Protection Safety goggles with side-shields or a full-face shield.To protect eyes from splashes of the chemical, whether in solid or solution form.[3][4]
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact with the compound. Double-gloving may be appropriate for higher-risk procedures.[3][4]
Body Protection A fire-resistant laboratory coat or impervious clothing.[3][4]To protect skin and personal clothing from contamination.
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used, especially when handling the compound in powdered form or when there is a risk of aerosol formation.[3][4]To prevent inhalation of the substance. Work should ideally be conducted in a chemical fume hood or other ventilated enclosure.
Foot Protection Closed-toe shoes.[4]To protect feet from spills or falling objects.

II. Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

A. Engineering Controls:

  • Ventilation: All work with this compound, especially the handling of the solid compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[3]

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the solid compound, do so within a chemical fume hood or a balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handling Solutions: Use appropriate volumetric glassware and dispensing aids to minimize the risk of spills and splashes.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE carefully to avoid self-contamination and wash hands thoroughly.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, liners, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Chemical Waste: Unused solid compound and solutions should be disposed of as hazardous chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

IV. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.